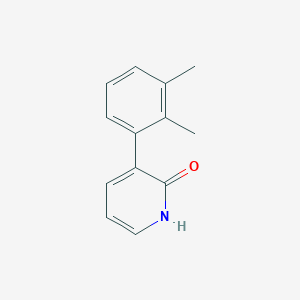
2-(2,4-Dimethylphenyl)-3-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivative of the pyridine family, which is composed of a six-membered ring of carbon and nitrogen atoms. It is a colorless solid with a faint odor, and is insoluble in water but soluble in organic solvents. This compound has been studied for its potential applications in various fields, including drug development, organic synthesis, and materials science.
科学研究应用
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) has been studied for its potential applications in drug development, organic synthesis, and materials science. It has been used as a starting material for the synthesis of pyridyl-containing compounds, which have been studied for their potential use as inhibitors of the enzyme acetylcholinesterase. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, which have been studied for their potential use as pharmaceuticals. Additionally, it has been used in the synthesis of polymers and other materials for various applications, such as drug delivery and tissue engineering.
作用机制
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can decrease the breakdown of acetylcholine and increase its levels in the body. This can have a variety of effects, such as increasing alertness, improving memory, and reducing the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) has been studied for its potential effects on the biochemical and physiological processes in the body. It has been shown to increase the levels of acetylcholine in the body, which can lead to increased alertness and improved memory. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) is a synthetic compound that is relatively easy to obtain and is stable under normal laboratory conditions. It has a low toxicity and is relatively inexpensive, making it an attractive option for use in research experiments. However, it is important to note that the compound is not approved for use in humans, and its effects on humans have not been extensively studied. Therefore, caution should be taken when using the compound in laboratory experiments.
未来方向
The potential applications of 2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) are far-reaching and have only begun to be explored. Future research should focus on further understanding the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, further research should be conducted to explore the potential use of the compound in drug development, organic synthesis, and materials science. Finally, further research should be conducted to investigate the safety and efficacy of the compound when used in humans.
合成方法
2-(2,4-Dimethylphenyl)-3-hydroxypyridine (95%) can be synthesized by the reaction of 2-(2,4-dimethylphenyl)-3-hydroxypropionic acid and pyridine in the presence of a base catalyst. The reaction is carried out at room temperature and is complete in about 30 minutes. The product is then purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-6-11(10(2)8-9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQJJWOUCNBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC=N2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682583 |
Source


|
| Record name | 2-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108203-20-9 |
Source


|
| Record name | 2-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














